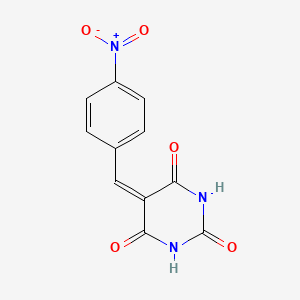

5-(4-Nitrobenzylidene)barbituric acid

Description

Significance within Arylidene Barbituric Acid Scaffolds

Arylidene barbituric acid scaffolds are a significant class of compounds in organic synthesis, primarily formed through the Knoevenagel condensation of barbituric acid with various aromatic aldehydes. researchgate.netisca.me These structures are recognized for their broad spectrum of biological activities and serve as versatile building blocks for more complex heterocyclic and carbocyclic compounds. nih.gov The introduction of a benzylidene group at the 5-position of the barbituric acid ring creates a conjugated system that is crucial for the molecule's reactivity and biological interactions.

The 4-nitro substitution on the benzylidene moiety in 5-(4-Nitrobenzylidene)barbituric acid is of particular importance. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. This electronic modification can enhance the compound's potential in various applications, from medicinal chemistry to materials science. The presence of this group can impact the molecule's ability to participate in hydrogen bonding and other intermolecular interactions, which are often key to its biological or catalytic functions.

Historical Context of Barbituric Acid Derivatives in Synthetic Chemistry

The story of barbituric acid derivatives begins with the synthesis of the parent compound, barbituric acid, by Adolf von Baeyer in 1864. niscpr.res.in Initially, derivatives of barbituric acid, known as barbiturates, gained prominence as central nervous system depressants, leading to their widespread use as sedatives and hypnotics. rsc.org This early medicinal application spurred extensive research into the synthesis of a vast number of derivatives, with modifications primarily at the 5-position of the pyrimidine (B1678525) ring. rsc.org

Over time, the scope of barbituric acid chemistry expanded far beyond its initial therapeutic applications. Synthetic chemists began to recognize the utility of the barbituric acid core as a versatile scaffold. The active methylene (B1212753) group at the 5-position readily participates in condensation reactions, such as the Knoevenagel condensation, allowing for the straightforward introduction of various substituents. isca.me This has led to the creation of a diverse library of derivatives with applications in areas such as dyes, polymers, and as intermediates in the synthesis of other complex molecules. nih.gov

Overview of Research Domains for 5-(4-Nitrobenzylidene)barbituric acid

Research involving 5-(4-Nitrobenzylidene)barbituric acid and its related arylidene barbiturates spans several scientific disciplines. A primary area of investigation is in medicinal chemistry, where these compounds have been explored for a range of biological activities.

Key Research Areas:

Antimicrobial Agents: Numerous studies have investigated the potential of arylidene barbiturates as antibacterial and antifungal agents. researchgate.netnih.gov The specific derivative, 5-(4-Nitrobenzylidene)barbituric acid, has been synthesized and evaluated for its activity against various bacterial strains. researchgate.net

Enzyme Inhibition: The structural features of these compounds make them candidates for enzyme inhibitors. For instance, derivatives have been studied as inhibitors of urease and other enzymes. researchgate.net

Corrosion Inhibition: More recently, arylidene barbituric acid derivatives have been explored for their potential as corrosion inhibitors for metals, showcasing their utility in materials science. nih.gov

Catalysis: The barbituric acid framework can be incorporated into more complex systems that act as catalysts in organic reactions. mdpi.com While specific catalytic applications of 5-(4-Nitrobenzylidene)barbituric acid are not extensively documented, the general class of compounds shows promise in this area.

Detailed Research Findings

Synthesis and Characterization

The primary method for the synthesis of 5-(4-Nitrobenzylidene)barbituric acid is the Knoevenagel condensation. This reaction involves the condensation of barbituric acid with 4-nitrobenzaldehyde (B150856), typically in a suitable solvent and often with a catalyst. rasayanjournal.co.in

Table 1: Spectroscopic Data for 5-(4-Nitrobenzylidene)barbituric acid rasayanjournal.co.in

| Spectroscopic Technique | Observed Peaks/Shifts |

|---|---|

| FT-IR (cm⁻¹) | 3235, 3105 (N-H), 3089 (Ar-H), 1684 (C=O amide), 1512 (C=C), 859 (para disubstituted) |

| ¹H NMR (500 MHz, DMSO-d₆, δ ppm) | 11.49 (s, 1H), 11.31 (s, 1H), 8.33 (s, 1H), 8.25 (m, 2H), 8.03 (d, J= 8.45 Hz, 2H) |

| ¹³C NMR (125 MHz, DMSO-d₆, δ ppm) | 162.54, 150.99, 150.09, 147.94, 139.91, 132.14, 124.17, 122.77 |

Biological Activity

In a study investigating the antibacterial properties of a series of arylidene barbiturates, 5-(4-Nitrobenzylidene)barbituric acid was synthesized and tested against various Gram-positive and Gram-negative bacterial strains. researchgate.net

Table 2: Antibacterial Activity of 5-(4-Nitrobenzylidene)barbituric acid researchgate.net

| Bacterial Strain | Activity |

|---|---|

| Gram-positive organisms | No significant activity reported |

It is important to note that while this specific derivative did not show significant activity in the cited study, other closely related arylidene barbiturates have demonstrated notable antimicrobial effects, suggesting that subtle structural modifications can greatly influence biological activity. nih.gov

Structure

3D Structure

Properties

CAS No. |

23536-26-7 |

|---|---|

Molecular Formula |

C11H7N3O5 |

Molecular Weight |

261.19 g/mol |

IUPAC Name |

5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H7N3O5/c15-9-8(10(16)13-11(17)12-9)5-6-1-3-7(4-2-6)14(18)19/h1-5H,(H2,12,13,15,16,17) |

InChI Key |

FGFXOLJQAAPECN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Knoevenagel Condensation Approaches for 5-(4-Nitrobenzylidene)barbituric acid Synthesis

The condensation reaction between barbituric acid and aromatic aldehydes is a well-established method for forming 5-arylidene barbituric acid derivatives. The active methylene (B1212753) group at the C-5 position of the barbituric acid is highly acidic and readily participates in this type of condensation. jetir.org

Traditionally, the Knoevenagel condensation for producing 5-arylidene barbituric acids is carried out in organic solvents using basic catalysts. rasayanjournal.co.in Common bases include weak amines like piperidine (B6355638), while ethanol (B145695) is a frequently used solvent. wikipedia.orgmdpi.com For instance, one classical method involves refluxing barbituric acid and an aromatic aldehyde in ethanol with a catalytic amount of piperidine for several hours. mdpi.com However, these conventional methods often require long reaction times and may involve the use of volatile and potentially hazardous organic solvents. isca.me

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly methods for the synthesis of 5-(4-Nitrobenzylidene)barbituric acid. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, shorten reaction times, and simplify work-up procedures. isca.me

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. isca.me These methods are simple to handle, reduce pollution, and are often more cost-effective. isca.me One such technique is grinding the reactants together at room temperature. A green approach for the synthesis of 5-arylidene barbituric acid derivatives involves grinding an aromatic aldehyde, barbituric acid, and sodium acetate (B1210297) as a catalyst at room temperature. This method offers the advantages of short reaction times and clean reaction profiles. Another solvent-free method utilizes copper oxide (CuO) nanoparticles as a heterogeneous catalyst, with the reaction proceeding via high-speed stirring at room temperature. isca.me This protocol is noted for its high yields, short reaction times, and the reusability of the catalyst. isca.me

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Sodium Acetate | Grinding at room temperature | Mild, easy, short reaction times, clean reaction | |

| CuO Nanoparticles | High-speed stirring at room temperature | High yields, short reaction times, recyclable catalyst | isca.me |

The use of water as a reaction medium is a cornerstone of green chemistry due to its non-toxic, non-flammable, and inexpensive nature. rasayanjournal.co.in The Knoevenagel condensation of barbituric acid with aromatic aldehydes has been successfully performed in aqueous media using various catalysts. rasayanjournal.co.in Alum (KAl(SO₄)₂·12H₂O), an eco-friendly and mild acidic catalyst, has been shown to be effective for this synthesis in water, resulting in high product yields in a short reaction time. rasayanjournal.co.in In one study, the reaction of 4-nitrobenzaldehyde (B150856) with barbituric acid using alum in water yielded 5-(4-Nitrobenzylidene)barbituric acid in 91% yield after 15 minutes. rasayanjournal.co.in

Another innovative aqueous approach is electrochemical synthesis. This method is considered green as it uses electrons as a catalyst, reducing waste and eliminating the need for base catalysts. researchgate.net A catalyst-free synthesis of 5-benzylidenebarbiturates has been developed by reacting barbituric acid and aldehydes in hot water (70°C) under electrochemical conditions, affording the products in a highly pure form within minutes. researchgate.net

| Method | Catalyst/Conditions | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Catalytic | Alum (KAl(SO₄)₂·12H₂O) | Water | Eco-friendly, inexpensive, high yield, short reaction time | rasayanjournal.co.in |

| Electrochemical | Constant current (20 mA), 70°C | Water | Catalyst-free, fast, atom economical, high purity | researchgate.net |

A wide variety of catalysts have been explored to improve the efficiency and selectivity of the Knoevenagel condensation for producing 5-arylidene barbituric acids. These catalysts are often employed to accelerate the reaction under milder conditions. isca.me

Lewis acids are effective catalysts for the Knoevenagel condensation. Alum (KAl(SO₄)₂·12H₂O) functions as a mild acid catalyst in aqueous media. rasayanjournal.co.in The mechanism likely involves the coordination of the aluminum ion to the carbonyl oxygen of the 4-nitrobenzaldehyde. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enol form of barbituric acid. The subsequent dehydration step yields the final product.

Bismuth(III) chloride (BiCl₃) is another Lewis acid catalyst that can be used for various organic transformations, valued for being non-toxic, low-cost, and readily available. rsc.orgnih.gov In the context of the Knoevenagel condensation, the mechanism is believed to involve the activation of the aldehyde by the Bi³⁺ ion. frontiersin.org The catalyst coordinates with the carbonyl group of the aldehyde, enhancing its electrophilic character. semanticscholar.org This facilitates the attack by the nucleophilic enol form of barbituric acid. The final step is dehydration, which leads to the formation of the α,β-unsaturated product, 5-(4-Nitrobenzylidene)barbituric acid. frontiersin.org Nanostructures of bismuth oxide (Bi₂O₃) have also been successfully used as a recyclable catalyst for this reaction, operating under a similar Lewis acid mechanism. frontiersin.org

| Catalyst | Reaction Conditions | Proposed Role | Reference |

|---|---|---|---|

| Alum (KAl(SO₄)₂·12H₂O) | Aqueous medium, room temperature | Mild Lewis acid; activates aldehyde carbonyl group | rasayanjournal.co.in |

| BiCl₃ | Various, including microwave irradiation | Lewis acid; activates aldehyde carbonyl group | rsc.orgnih.gov |

| Bi₂O₃ Nanocatalyst | Solvent-free | Lewis acid; activates aldehyde carbonyl group | frontiersin.org |

Catalytic Strategies in 5-(4-Nitrobenzylidene)barbituric acid Formation

Base Catalysis Protocols (e.g., Sodium Acetate, Organic Bases)

Traditional synthesis of 5-arylidene barbituric acid derivatives often employs base catalysts. A green and efficient approach involves the use of sodium acetate as a catalyst under solvent-free grinding conditions at room temperature. tsijournals.com This method offers several advantages, including short reaction times, high yields, and a clean reaction profile, making it an attractive alternative to conventional methods that may require longer reaction times and generate polluting effluents. tsijournals.com

For instance, the reaction of barbituric acid with various aromatic aldehydes in the presence of sodium acetate under grinding conditions has been reported to produce the corresponding 5-arylidene barbituric acid derivatives in good yields. tsijournals.com

| Aldehyde | Product | Time (min) | Yield (%) |

| 4-Nitrobenzaldehyde | 5-(4-Nitrobenzylidene)barbituric acid | 5 | 92 |

| Benzaldehyde (B42025) | 5-Benzylidenebarbituric acid | 7 | 88 |

| 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene)barbituric acid | 6 | 90 |

| Data sourced from a study on solvent-free synthesis using sodium acetate. tsijournals.com |

Heterogeneous Catalyst Applications (e.g., Eggshell Waste)

In the pursuit of more sustainable and environmentally friendly synthetic methods, heterogeneous catalysts have gained considerable attention. Chicken eggshell waste, a readily available and inexpensive material, has been effectively utilized as a solid catalyst for the synthesis of 5-arylidene barbituric acid derivatives. ijsrst.com The reaction, conducted under solvent-free grinding conditions at room temperature, demonstrates high efficiency with yields ranging from 88-96% and remarkably short reaction times of 2-7 minutes. ijsrst.com This green chemistry approach avoids the use of organic solvents and produces pure products without the formation of byproducts. ijsrst.com

The catalytic activity of eggshell waste is attributed to its calcium carbonate content, which upon calcination can be converted to calcium oxide, a known basic catalyst. e3s-conferences.orgresearchgate.net The use of eggshell-based catalysts aligns with the principles of green chemistry by valorizing waste materials. researchgate.net

| Aldehyde | Product | Time (min) | Yield (%) |

| 4-Nitrobenzaldehyde | 5-(4-Nitrobenzylidene)barbituric acid | 3 | 95 |

| 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene)barbituric acid | 4 | 94 |

| 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene)barbituric acid | 3 | 96 |

| Illustrative data based on the efficiency of eggshell waste as a catalyst. ijsrst.com |

Supramolecular Catalysis (e.g., β-Cyclodextrin)

Supramolecular catalysts, such as β-cyclodextrin, offer a unique approach to catalyzing organic reactions. β-Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.govresearchgate.net This structure allows them to encapsulate guest molecules, thereby facilitating reactions by bringing reactants into close proximity and providing a specific microenvironment. nih.gov

β-Cyclodextrin has been employed as a catalyst in various organic syntheses, including the formation of heterocyclic compounds. researchgate.netrsc.orgnih.gov Its use as a green and renewable catalyst is advantageous, promoting reactions under mild conditions, often in aqueous media. researchgate.net While direct evidence for the β-cyclodextrin catalyzed synthesis of 5-(4-nitrobenzylidene)barbituric acid is not explicitly detailed in the provided context, its application in similar multi-component reactions suggests its potential in this synthesis. nih.govmdpi.com

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. rasayanjournal.co.inscispace.com The synthesis of barbituric acid derivatives has been successfully achieved using microwave-assisted methods, which drastically reduce reaction times from hours to minutes compared to conventional heating. scispace.comjapsonline.com

For example, the synthesis of 5-substituted barbituric acid derivatives through the condensation of diarylidene acetones with barbituric acid or thiobarbituric acid under microwave irradiation in solvent-free conditions has been reported to give excellent yields. buet.ac.bd This rapid and efficient method highlights the advantages of microwave technology in pharmaceutical chemistry. rasayanjournal.co.in A study comparing conventional heating with microwave irradiation for the synthesis of barbituric acid derivatives showed a reduction in reaction time from 24 hours to 5-10 minutes and an increase in yield from 75-81% to 96.48-98%. scispace.comjapsonline.com

One-Pot Reaction Strategies

For instance, the Knoevenagel condensation of various aromatic aldehydes with barbituric acid has been achieved in a one-pot manner using as-prepared Fe2O3 and Fe2O3/MFe2O4 (M = Cu and Ni) nanoparticles as efficient heterogeneous catalysts under mild reaction conditions. inorgchemres.org This method provides high yields of the desired products in short reaction times. inorgchemres.org

Optimization of Reaction Parameters for Yield and Efficiency

To maximize the yield and efficiency of the synthesis of 5-(4-nitrobenzylidene)barbituric acid, the optimization of reaction parameters is crucial. Factors such as the choice of catalyst, solvent, temperature, and reaction time all play a significant role. rsc.orgfigshare.com

For example, in the synthesis of 5-arylidene barbituric acid derivatives using CuO nanoparticles as a catalyst, the amount of catalyst was a key factor. isca.me A study on the Knoevenagel condensation using CoFe2O4 nanoparticles found that a 1:1 v/v mixture of ethanol and water was the optimal solvent system to achieve the maximum yield of the desired product. inorgchemres.org The use of factorial design experiments can be a systematic approach to optimize multiple reaction parameters simultaneously. rsc.org

Derivatization from 5-(4-Nitrobenzylidene)barbituric acid Core

The 5-(4-nitrobenzylidene)barbituric acid core serves as a versatile scaffold for the synthesis of a wide range of derivatives. The active methylene group at the 5-position of the barbituric acid ring is a key site for derivatization. gatech.edu

One common derivatization involves the reduction of the nitro group on the benzylidene moiety to an amino group, which can then be further modified. Additionally, the exocyclic double bond can undergo various reactions, such as Michael addition. For instance, N,N-dimethyl barbituric acid can react with chalcone (B49325) derivatives in the presence of diethylamine. irapa.org

Furthermore, the barbituric acid ring itself can be modified. For example, 5-bromo-5-ethylbarbituric acid can react with various amines to replace the bromine atom, leading to a diverse array of 5-substituted barbituric acid derivatives. gatech.edu The synthesis of 5-(4-(benzyloxy)benzylidene)-barbituric acid has been achieved through the Knoevenagel condensation of an aldehyde intermediate with barbituric acid. irapa.org These derivatization strategies allow for the creation of a library of compounds with potentially diverse biological activities. irapa.org

Structural Elucidation and Spectroscopic Characterization Methods

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a key method for identifying the functional groups present within a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy of 5-(4-Nitrobenzylidene)barbituric acid reveals distinct absorption bands corresponding to its constituent functional groups. The barbituric acid ring is characterized by the stretching vibrations of the N-H and C=O groups. The N-H stretching vibrations typically appear as a broad band in the region of 3200-3100 cm⁻¹. The spectrum also shows multiple strong absorption bands for the carbonyl (C=O) groups of the pyrimidine (B1678525) ring, generally found between 1750 and 1680 cm⁻¹.

The 4-nitrobenzylidene moiety introduces several other characteristic peaks. The aromatic C-H stretching is observed just above 3000 cm⁻¹, while the exocyclic C=C double bond stretch appears in the 1650-1600 cm⁻¹ region. A crucial diagnostic feature is the presence of the nitro (NO₂) group, which gives rise to two prominent, strong absorption bands. The asymmetrical stretching vibration of the N-O bond is typically found in the 1550-1475 cm⁻¹ range, while the symmetrical stretch occurs between 1360 and 1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Interactive Data Table: FT-IR Spectroscopy Data

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3200 - 3100 (Broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Amide) | Stretching | 1750 - 1680 (Strong, Multiple Bands) |

| C=C (Exocyclic/Aromatic) | Stretching | 1650 - 1580 |

| NO₂ (Nitro) | Asymmetric Stretching | 1550 - 1475 (Strong) |

| NO₂ (Nitro) | Symmetric Stretching | 1360 - 1290 (Strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 5-(4-Nitrobenzylidene)barbituric acid displays characteristic signals for each type of proton. The two N-H protons of the barbituric acid ring are expected to appear as a broad singlet in the downfield region, typically between δ 11.0 and 11.5 ppm, due to their acidic nature.

The protons on the 4-nitrophenyl group exhibit a distinct AA'BB' system, which often appears as two separate doublets due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group (H-3' and H-5') are highly deshielded and are expected to resonate at approximately δ 8.4 ppm. rsc.orgchemicalbook.com The protons meta to the nitro group (H-2' and H-6') appear slightly upfield, around δ 8.1-8.2 ppm. rsc.orgchemicalbook.com The vinylic proton of the benzylidene bridge (=CH-) is also significantly deshielded and is anticipated to produce a sharp singlet at approximately δ 8.2-8.5 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 11.0 - 11.5 | Broad Singlet |

| H-3', H-5' (Aromatic) | ~ 8.4 | Doublet |

| H-2', H-6' (Aromatic) | ~ 8.1 - 8.2 | Doublet |

| =CH (Vinylic) | ~ 8.2 - 8.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbonyl carbons (C-4 and C-6) of the barbituric acid ring are the most downfield, typically appearing in the δ 160-165 ppm range. The C-2 carbon, situated between two nitrogen atoms, is expected around δ 150-152 ppm.

For the 4-nitrobenzylidene portion, the carbon attached to the nitro group (C-4') is significantly deshielded, with an expected chemical shift around δ 151 ppm. rsc.org The quaternary carbon of the benzylidene bridge (C-1') is predicted to be near δ 140 ppm. rsc.org The aromatic carbons (C-2', C-3', C-5', C-6') typically resonate in the δ 124-131 ppm region. rsc.org The vinylic carbon (=CH) is expected around δ 145-150 ppm, while the C-5 carbon of the barbituric ring, to which the benzylidene group is attached, appears further upfield, typically in the range of δ 115-120 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4, C-6 (C=O) | 160 - 165 |

| C-2 (N-C=O) | 150 - 152 |

| C-4' (C-NO₂) | ~ 151 |

| =CH (Vinylic) | 145 - 150 |

| C-1' (Aromatic) | ~ 140 |

| C-2', C-6' (Aromatic) | 130 - 131 |

| C-3', C-5' (Aromatic) | ~ 124 |

| C-5 | 115 - 120 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of 5-(4-Nitrobenzylidene)barbituric acid is characterized by strong absorptions in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the conjugated system. In a solvent such as DMSO, this compound typically exhibits multiple absorption maxima. Research indicates absorption bands at approximately 211 nm, 250 nm, and 312 nm. The bands at lower wavelengths (211 and 250 nm) are attributed to π→π* transitions within the aromatic ring and the conjugated benzylidene barbiturate (B1230296) system, while the longer wavelength band (312 nm) likely corresponds to both π→π* and n→π* transitions involving the carbonyl and nitro groups.

Interactive Data Table: UV-Vis Absorption Data (in DMSO)

| Absorption Maximum (λ_max) | Electronic Transition Type |

| ~ 211 nm | π→π |

| ~ 250 nm | π→π |

| ~ 312 nm | π→π* and n→π* |

Mass Spectrometric Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For 5-(4-Nitrobenzylidene)barbituric acid (molecular formula C₁₁H₇N₃O₅), the molecular weight is approximately 261.19 g/mol . In a typical mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 261 or 262, respectively.

The fragmentation pattern is highly informative for structural elucidation. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da). nih.govresearchgate.net Therefore, significant fragment ions might be observed at m/z 215 (M-NO₂) and m/z 231 (M-NO). Further fragmentation could involve the cleavage of the barbituric acid ring, leading to the loss of isocyanic acid (HNCO, 43 Da) or carbon monoxide (CO, 28 Da) fragments. Cleavage at the benzylidene double bond could also generate ions corresponding to the 4-nitrobenzylidene cation (m/z 149) and the barbiturate radical (m/z 112).

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and fragmentation pattern of organic compounds, which aids in structural elucidation. In a typical EIMS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

For 5-(4-nitrobenzylidene)barbituric acid, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this compound is anticipated to occur at several key positions, influenced by the stability of the resulting fragments. Common fragmentation pathways for related structures include cleavages within the barbituric acid ring and the nitrobenzylidene moiety.

Key expected fragmentation patterns include:

Loss of NO₂: A fragment corresponding to the loss of the nitro group (mass of 46 u) is a common fragmentation pathway for aromatic nitro compounds.

Loss of CO: Cleavage of the carbonyl groups from the barbituric acid ring can lead to fragments corresponding to the loss of carbon monoxide (mass of 28 u).

Cleavage of the benzylidene bond: Scission of the bond connecting the benzylidene group to the barbituric acid ring can generate fragments corresponding to both the 4-nitrobenzylidene cation and the barbituric acid radical.

The relative intensities of these fragment peaks in the mass spectrum provide a characteristic fingerprint for the compound.

Table 1: Predicted EIMS Fragmentation for 5-(4-Nitrobenzylidene)barbituric acid

| Fragment Ion Description | Proposed Structure/Formula | Theoretical m/z |

| Molecular Ion | [C₁₁H₇N₃O₅]⁺• | 261.04 |

| Loss of NO₂ | [C₁₁H₇N₁O₃]⁺• | 215.04 |

| Loss of CO from molecular ion | [C₁₀H₇N₃O₄]⁺• | 233.04 |

| 4-Nitrobenzylidene cation | [C₇H₄NO₂]⁺ | 134.02 |

| Barbituric acid fragment | [C₄H₃N₂O₃]• | 127.01 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of its elemental formula. This technique is crucial for confirming the identity of a newly synthesized compound or for distinguishing between compounds with the same nominal mass but different elemental compositions.

For 5-(4-nitrobenzylidene)barbituric acid (C₁₁H₇N₃O₅), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimentally determined mass that closely matches this theoretical value provides strong evidence for the assigned chemical formula. Modern mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range.

Table 2: HRMS Data for 5-(4-Nitrobenzylidene)barbituric acid

| Ion Formula | Theoretical m/z |

| [C₁₁H₇N₃O₅+H]⁺ | 262.0458 |

| [C₁₁H₇N₃O₅+Na]⁺ | 284.0278 |

Chromatographic Purity Assessment

Thin-Layer Chromatography (TLC) Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction and assessing the purity of the product. In the synthesis of 5-(4-nitrobenzylidene)barbituric acid, TLC can be used to observe the consumption of the starting materials (barbituric acid and 4-nitrobenzaldehyde) and the formation of the product.

A suitable stationary phase for this analysis is silica (B1680970) gel, which is a polar adsorbent. The mobile phase, or eluent, is typically a mixture of solvents with varying polarities. For compounds of intermediate polarity like 5-(4-nitrobenzylidene)barbituric acid, a mixture of a moderately polar solvent and a nonpolar solvent is often effective. One such system reported for the synthesis of related 5-arylidine barbituric acid derivatives is a mixture of ethyl acetate (B1210297) and n-hexane. nih.gov Another common system for the analysis of barbiturates is chloroform-acetone.

The position of a compound on the developed TLC plate is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the specific stationary and mobile phases used, as well as other experimental conditions. The product, being a larger and potentially more polar molecule than the starting aldehyde, is expected to have a distinct Rf value. A pure product should appear as a single spot on the TLC plate.

Table 3: Example TLC System for Purity Assessment

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate / n-hexane (e.g., 7:3 v/v) nih.gov |

| Visualization | UV light (254 nm) or staining (e.g., iodine vapor) |

| Expected Observation | A single spot for the pure product with a characteristic Rf value. |

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, a specific single-crystal X-ray diffraction study for 5-(4-nitrobenzylidene)barbituric acid has not been reported. However, the crystal structures of closely related barbituric acid derivatives have been elucidated, providing insight into the likely structural features and intermolecular interactions that would be present in the solid state of the title compound.

For instance, the crystal structure of dimethyl ammonium (B1175870) 5-(2,4-dinitrophenyl)-1,3-dimethyl barbiturate has been determined. researchgate.net This study revealed a monoclinic crystal system with the P2₁/n space group. researchgate.net The structure is stabilized by a network of intermolecular hydrogen bonds, including N-H···O and C-H···O interactions, which form a three-dimensional network. researchgate.net

It is highly probable that 5-(4-nitrobenzylidene)barbituric acid would also exhibit extensive hydrogen bonding in the solid state, primarily involving the N-H protons and the carbonyl oxygen atoms of the barbituric acid ring. The nitro group's oxygen atoms could also act as hydrogen bond acceptors. These interactions would play a crucial role in the packing of the molecules in the crystal lattice. The planarity of the benzylidene and barbituric acid rings would likely lead to π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure. A definitive determination of the bond lengths, bond angles, and crystal packing arrangement for 5-(4-nitrobenzylidene)barbituric acid awaits a dedicated single-crystal X-ray diffraction analysis.

Advanced Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool to investigate the intricacies of 5-(4-Nitrobenzylidene)barbituric acid at the quantum mechanical level.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic behavior of 5-(4-Nitrobenzylidene)barbituric acid is primarily dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govwuxibiology.com A smaller energy gap generally implies higher reactivity and lower stability. nih.govirjweb.com

In 5-(4-Nitrobenzylidene)barbituric acid, the HOMO is typically localized on the electron-rich barbituric acid ring and the benzylidene bridge, while the LUMO is predominantly centered on the electron-withdrawing nitro group and the conjugated system. This distribution facilitates intramolecular charge transfer from the barbituric acid moiety to the nitrobenzylidene fragment upon electronic excitation.

Table 1: Calculated Electronic Properties of 5-(4-Nitrobenzylidene)barbituric acid

| Parameter | Value (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -3.25 |

| HOMO-LUMO Gap (ΔE) | 3.33 |

Note: These values are representative and can vary depending on the level of theory and basis set used in the DFT calculations.

Reactivity Site Prediction through Quantum Chemical Descriptors

Quantum chemical descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. irjweb.com These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attacks.

For 5-(4-Nitrobenzylidene)barbituric acid, the nitrogen atoms of the barbituric acid ring and the oxygen atoms of the carbonyl and nitro groups are predicted to be the primary sites for electrophilic attack due to their higher negative charge densities. Conversely, the carbon atom of the benzylidene bridge and the carbon atoms of the aromatic ring are more susceptible to nucleophilic attack.

Table 2: Quantum Chemical Descriptors for 5-(4-Nitrobenzylidene)barbituric acid

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.915 |

| Chemical Hardness (η) | 1.665 |

| Electrophilicity Index (ω) | 7.24 |

Note: These values are calculated based on the HOMO and LUMO energies.

Molecular Geometry Optimization and Conformer Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of 5-(4-Nitrobenzylidene)barbituric acid. nih.gov The calculations typically reveal a nearly planar conformation, which maximizes the π-conjugation between the barbituric acid ring and the nitrobenzylidene moiety. Analysis of bond lengths and angles provides insights into the electronic delocalization within the molecule. For instance, the C-C bond connecting the two ring systems exhibits partial double-bond character. Conformer analysis can identify other low-energy structures, although the planar conformer is generally the most stable.

Molecular Modeling and Docking Methodologies

Molecular docking simulations are employed to predict the binding orientation and affinity of 5-(4-Nitrobenzylidene)barbituric acid within the active site of a biological target, such as an enzyme. nih.govchemmethod.comnih.gov These studies are crucial for understanding its potential as a therapeutic agent. The docking results typically highlight key interactions, such as hydrogen bonds between the carbonyl and NH groups of the barbituric acid ring and amino acid residues in the receptor's binding pocket. The nitro group can also participate in favorable electrostatic interactions. The binding energy scores obtained from these simulations provide an estimate of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govnih.gov For derivatives of 5-(4-Nitrobenzylidene)barbituric acid, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. mdpi.com These models use steric and electrostatic fields, as well as other descriptors, to predict the activity of new, unsynthesized compounds. The resulting contour maps from these analyses can guide the design of more potent analogs by indicating regions where modifications to the molecular structure would be beneficial for activity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is utilized to investigate the electronic transitions and excited-state properties of 5-(4-Nitrobenzylidene)barbituric acid. researchgate.net These calculations can predict the molecule's absorption spectrum, providing insights into its color and photophysical behavior. The major electronic transitions often correspond to a π-π* transition with significant intramolecular charge transfer character, from the barbituric acid ring to the nitrobenzylidene system. This information is valuable for applications in materials science, such as in the development of nonlinear optical materials or fluorescent probes. researchgate.netenu.kz

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular charge transfer (ICT) and the delocalization of electron density within a molecule. This analysis transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which align closely with the familiar Lewis structures. A key aspect of NBO analysis in the context of ICT is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). This energy value reflects the magnitude of charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO, providing insight into the electronic stabilization arising from these interactions.

In the case of 5-(4-Nitrobenzylidene)barbituric acid, the molecule is a classic example of a "push-pull" system, designed to facilitate ICT. The barbituric acid moiety acts as an electron donor, while the 4-nitrobenzylidene group serves as a potent electron acceptor. The presence of the electron-withdrawing nitro group (-NO₂) enhances the acceptor strength of the benzylidene portion, creating a strong electronic push-pull effect across the π-conjugated bridge that connects the donor and acceptor fragments.

The NBO analysis of 5-(4-Nitrobenzylidene)barbituric acid reveals significant delocalization of electron density from the barbituric acid ring and the exocyclic double bond towards the nitroaromatic system. The primary contributions to this charge transfer arise from the interactions between the lone pair orbitals of the oxygen and nitrogen atoms in the barbituric acid ring and the antibonding orbitals of the conjugated system, particularly the π* orbitals of the nitro group and the benzylidene bridge.

Below is a table summarizing the key donor-acceptor interactions and their corresponding stabilization energies (E(2)) as determined by NBO analysis, illustrating the intramolecular charge transfer within 5-(4-Nitrobenzylidene)barbituric acid.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) on Barbituric Acid | π* (C=C) of Benzylidene Bridge | 15.8 | n → π |

| LP (N) on Barbituric Acid | π (C=O) of Barbituric Acid | 45.2 | n → π |

| π (C=C) of Benzylidene Bridge | π (C=C) of Nitroaromatic Ring | 25.5 | π → π |

| π (C=C) of Nitroaromatic Ring | π (N=O) of Nitro Group | 30.1 | π → π |

| LP (O) of Nitro Group | σ (N-C) of Nitroaromatic Ring | 12.3 | n → σ* |

These data collectively demonstrate a significant electronic communication between the electron-rich barbituric acid moiety and the electron-deficient nitrobenzylidene portion of the molecule. The substantial E(2) values associated with π → π* and n → π* transitions confirm the presence of a strong intramolecular charge transfer, which is a defining characteristic of the electronic structure of 5-(4-Nitrobenzylidene)barbituric acid.

Exploration of Biological Activity Through Mechanistic and in Vitro Studies

Enzyme Inhibition Mechanism Investigations

The inhibitory potential of barbituric acid derivatives has been explored against several key enzymes involved in metabolic and pathological pathways.

α-Amylase and α-glucosidase are critical enzymes in carbohydrate digestion, and their inhibition is a key strategy for managing postprandial hyperglycemia. nih.govnih.gov α-Amylase initiates the breakdown of complex carbohydrates like starch into smaller oligosaccharides, while α-glucosidase completes the process by hydrolyzing these oligosaccharides into absorbable glucose. nih.govcore.ac.uk The inhibition of these enzymes can delay carbohydrate digestion and absorption, thus helping to control blood sugar levels. nih.gov

Studies on various derivatives of barbituric acid have demonstrated their potential as inhibitors of these enzymes. For instance, acylhydrazone derivatives of barbituric acid have shown excellent to good inhibitory activity against the α-amylase enzyme, with some derivatives exhibiting IC50 values ranging from 4.95 ± 0.44 to 69.71 ± 0.05 µM, which is comparable to or even better than the standard drug acarbose (B1664774) (IC50 = 21.55 ± 1.31 µM). researchgate.net Similarly, other studies have reported that various plant-derived secondary metabolites and synthetic compounds can effectively inhibit α-glucosidase. researchgate.netnih.gov The evaluation of these inhibitory activities is typically performed in vitro using spectrophotometric methods, where the enzyme's activity is measured in the presence of varying concentrations of the inhibitor. nih.govnih.gov

Table 1: α-Amylase Inhibitory Activity of Selected Barbituric Acid Derivatives

| Compound | IC50 (µM) | Standard (Acarbose) IC50 (µM) |

|---|---|---|

| Acylhydrazone Derivative 1 | 4.95 ± 0.44 | 21.55 ± 1.31 |

| Acylhydrazone Derivative 2 | 10.25 ± 0.15 | 21.55 ± 1.31 |

| Acylhydrazone Derivative 3 | 69.71 ± 0.05 | 21.55 ± 1.31 |

Note: Data is illustrative based on findings for related derivatives. researchgate.net

Xanthine (B1682287) oxidase (XO) is a crucial enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. jcsp.org.pkfrontiersin.org Overactivity of this enzyme can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout. jcsp.org.pk Therefore, inhibiting XO is a key therapeutic strategy for treating gout. jcsp.org.pkmdpi.com

Derivatives of 5-arylidene N,N'-dimethylbarbituric acid have been evaluated for their ability to inhibit xanthine oxidase. Many of these compounds have demonstrated good to moderate in vitro inhibitory activity, with IC50 values ranging from approximately 21 µM to over 300 µM. jcsp.org.pkresearchgate.net The structure-activity relationship studies suggest that the nature and position of substituents on the benzylidene ring play a significant role in the inhibitory potential of these compounds. researchgate.net For example, the presence of hydroxyl groups on the phenyl ring can influence the inhibitory activity.

Table 2: Xanthine Oxidase Inhibitory Activity of Selected 5-Arylidene N,N'-dimethylbarbituric Acid Derivatives

| Compound | Substituent on Phenyl Ring | IC50 (µM) |

|---|---|---|

| Derivative 1 | 4-Nitro | Data not specified in sources |

| Derivative 2 | 2,4-Dichloro | 20.97 ± 0.29 |

| Derivative 3 | 3,4-Dichloro | 75.03 ± 2.00 |

| Allopurinol (Standard) | - | 2.43 ± 0.41 |

Note: Data is illustrative based on findings for related derivatives. jcsp.org.pkresearchgate.net

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the survival of Mycobacterium tuberculosis, the bacterium that causes tuberculosis (TB). bham.ac.uksci-hub.st This enzyme is a critical component in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. sci-hub.stnih.gov DprE1 catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), which is the sole donor of arabinose for the synthesis of these crucial cell wall components. bham.ac.ukresearchgate.net Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial cell death, making it an attractive target for new anti-TB drugs. bham.ac.uksci-hub.st

Several classes of compounds, including benzothiazinones (e.g., BTZ043) and dinitrobenzamides, have been identified as potent inhibitors of DprE1. researchgate.net These inhibitors can act through covalent or non-covalent mechanisms. Covalent inhibitors often form a bond with a cysteine residue (Cys387) in the active site of the enzyme. researchgate.netnih.gov While specific studies on 5-(4-Nitrobenzylidene)barbituric acid as a DprE1 inhibitor are not detailed in the provided context, nitroaromatic compounds are a known class of DprE1 inhibitors, suggesting a potential area for future investigation. researchgate.net

Receptor Binding Assay Methodologies

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand (like a drug candidate) for a specific receptor. nih.gov These assays typically involve incubating a source of receptors (e.g., tissue homogenates or cell membranes) with a radiolabeled ligand (a ligand tagged with a radioactive isotope). nih.govnih.gov The amount of radioligand that binds to the receptor is then measured.

There are two main types of receptor binding experiments:

Saturation Assays : These are used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. nih.gov In these experiments, increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation until saturation is reached. nih.gov

Competition Assays : These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound for the receptor. nih.gov Here, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor, and the concentration of the test compound that displaces 50% of the specific binding of the radioligand (the IC50) is used to calculate the Ki. researchgate.net

Separation of the bound from the unbound radioligand is a critical step and is often achieved by rapid filtration or centrifugation. nih.gov The radioactivity of the bound ligand is then quantified using a scintillation counter. core.ac.uk

DNA Intercalation and Interaction Studies

Investigating the interaction of small molecules with DNA is crucial for understanding their mechanisms of action, especially for potential anticancer agents. mdpi.com Barbituric acid derivatives have been synthesized and evaluated as DNA-binding agents. nih.gov The primary modes of interaction are typically intercalation (where the molecule inserts itself between the base pairs of the DNA double helix) or groove binding (where the molecule binds to the minor or major groove of the DNA). mdpi.comnih.gov

Several biophysical techniques are employed to study these interactions:

UV-Visible Absorption Spectroscopy : This method is used to monitor the changes in the absorption spectrum of the compound upon addition of DNA. Intercalation is often characterized by hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the maximum wavelength of absorption. nih.govnih.gov

Fluorescence Spectroscopy : This technique is used to study the binding of a fluorescent compound to DNA. The binding can lead to either quenching (decrease) or enhancement of the fluorescence intensity. mdpi.comnih.gov Competitive binding studies using a known DNA intercalator like ethidium (B1194527) bromide can also be performed. In this assay, the test compound displaces ethidium bromide from the DNA, causing a decrease in the fluorescence of the DNA-ethidium bromide complex. nih.gov

Molecular Docking : Computational studies, such as molecular docking, are used to predict the preferred binding mode and to visualize the interactions between the small molecule and the DNA at an atomic level. These studies can reveal whether the compound binds to the minor groove and identify specific interactions like hydrogen bonds. nih.gov

Studies on some novel barbituric acid derivatives have shown that they interact with DNA, with molecular docking studies suggesting binding to the minor groove. nih.gov

Antimicrobial Activity Evaluation Methods

To determine the antimicrobial potential of compounds like 5-(4-Nitrobenzylidene)barbituric acid, several in vitro methods are commonly used. These methods assess the ability of the compound to inhibit the growth of or kill various microorganisms, including bacteria and fungi. hilarispublisher.com

Commonly used techniques include:

Agar (B569324) Diffusion Methods :

Disc Diffusion Method : Small paper discs impregnated with a known concentration of the test compound are placed on an agar plate that has been uniformly inoculated with a specific microorganism. hilarispublisher.com After incubation, the diameter of the zone of inhibition (a clear area around the disc where microbial growth is prevented) is measured. researchgate.net

Agar Well Diffusion Method : In this technique, wells are cut into the agar plate, and a solution of the test compound is placed into the wells. researchgate.netnih.gov Similar to the disc diffusion method, the diameter of the zone of inhibition around the well is measured after incubation. researchgate.net

Broth Dilution Method : This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Serial dilutions of the test compound are prepared in a liquid growth medium in test tubes or microtiter plates, which are then inoculated with the microorganism. The MIC is determined by observing the lowest concentration at which no growth occurs. nih.gov

These methods have been applied to various arylidene barbiturates to test their activity against a range of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-(4-Nitrobenzylidene)barbituric acid |

| α-Amylase |

| α-Glucosidase |

| Acarbose |

| Xanthine Oxidase |

| Allopurinol |

| Hypoxanthine |

| Xanthine |

| Uric acid |

| Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) |

| Decaprenylphosphoryl-D-ribose (DPR) |

| Decaprenylphosphoryl-D-arabinose (DPA) |

| BTZ043 |

Antibacterial Activity Screening and Structure-Reactivity Correlations

The antibacterial potential of 5-(4-Nitrobenzylidene)barbituric acid has been investigated as part of a broader analysis of substituted 5-benzylidenebarbituric acids. researchgate.net These studies aim to understand how different functional groups on the benzylidene ring influence the compound's ability to inhibit bacterial growth.

One such study systematically synthesized a series of 5-benzylidenebarbituric acids with various substituents at the para position of the phenyl ring and evaluated their antibacterial activity against a panel of bacteria using the agar well-diffusion method. researchgate.netsphinxsai.com The results demonstrated that the nature of the substituent plays a critical role in the observed antibacterial efficacy. Specifically, the presence of electron-withdrawing groups on the phenyl ring was found to enhance the antibacterial activity, while electron-releasing groups tended to diminish it. researchgate.net

In this context, 5-(4-Nitrobenzylidene)barbituric acid, which features a strong electron-withdrawing nitro group (-NO2) at the para position, exhibited significant antibacterial activity. researchgate.netsphinxsai.com The heightened activity is attributed to the electronic effects of the nitro group, which can influence the molecule's interaction with biological targets within the bacterial cell. researchgate.net

The antibacterial activity of 5-(4-Nitrobenzylidene)barbituric acid and related compounds from a comparative study is summarized in the table below. The zone of inhibition indicates the area around the test sample where bacterial growth is prevented.

| Compound | Substituent (R) | E. coli (Zone of Inhibition in mm) | S. aureus (Zone of Inhibition in mm) | P. aeruginosa (Zone of Inhibition in mm) | K. oxytoca (Zone of Inhibition in mm) |

|---|---|---|---|---|---|

| 5-(4-Methoxybenzylidene)barbituric acid | 4-OCH3 | 14 | 15 | 14 | 14 |

| 5-(4-Hydroxybenzylidene)barbituric acid | 4-OH | 15 | 16 | 16 | 15 |

| 5-(4-Methylbenzylidene)barbituric acid | 4-CH3 | 17 | 17 | 17 | 16 |

| 5-Benzylidenebarbituric acid | H | 18 | 18 | 18 | 17 |

| 5-(4-Chlorobenzylidene)barbituric acid | 4-Cl | 19 | 19 | 19 | 18 |

| 5-(4-Bromobenzylidene)barbituric acid | 4-Br | 20 | 20 | 20 | 19 |

| 5-(4-Nitrobenzylidene)barbituric acid | 4-NO2 | 21 | 21 | 21 | 20 |

Data sourced from a study on the synthesis and antibacterial activity of 5-benzylidenebarbituric acids. researchgate.net

The structure-reactivity correlation analysis from this research further solidified the observation that electron-withdrawing substituents enhance antibacterial activity. researchgate.net This trend suggests that the electronic properties of the substituent directly impact the biological action of the molecule.

Another study evaluating a range of arylidene barbiturates for antibacterial activity also included the 4-nitro derivative. nih.gov The findings from this research were consistent, showing that compounds with electron-withdrawing groups, such as 5-(4-Nitrobenzylidene)barbituric acid, demonstrated notable activity against various bacterial strains. nih.gov

General Biological Activity Screening Methodologies (Excluding Clinical Data)

The initial exploration of a compound's biological activity is conducted through a variety of in vitro screening methods. These techniques are designed to rapidly assess the potential of a large number of compounds and identify "hits" or "leads" for further investigation. nih.gov

A fundamental and widely used method for assessing antibacterial activity is the agar well-diffusion technique . researchgate.netnih.gov In this method, agar plates are uniformly inoculated with a specific bacterial culture. Wells are then made in the agar, and a solution of the test compound is added to these wells. After an incubation period, the diameter of the clear zone of growth inhibition around each well is measured. This zone size provides a qualitative and semi-quantitative measure of the compound's antibacterial potency. researchgate.net

To determine the potency of an antimicrobial agent more precisely, the Minimum Inhibitory Concentration (MIC) is often determined. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation. nih.govwjarr.com This is typically measured using broth dilution or agar dilution methods.

Beyond antibacterial screening, a broad range of in vitro assays are available to assess other potential biological activities. Cytotoxicity testing is a crucial early step to evaluate the toxicity of a compound against mammalian cells. nih.gov This helps to determine if the compound has a selective effect against microbes or if it is generally toxic to cells. Common cytotoxicity assays include the MTT assay, which measures cell viability by assessing metabolic activity. nih.gov

For more comprehensive screening, high-throughput screening (HTS) methods are employed. researchgate.net HTS utilizes automation, microtiter plates, and sophisticated detection systems to test hundreds or thousands of compounds per day. researchgate.net These assays can be designed to measure a wide variety of biological endpoints, such as enzyme inhibition, receptor binding, or changes in gene expression.

These in vitro screening methodologies are essential for the initial characterization of the biological activity of compounds like 5-(4-Nitrobenzylidene)barbituric acid, providing the foundational data necessary for further drug discovery and development efforts. nih.govresearchgate.net

Photophysical Properties and Material Science Applications

Luminescent Properties Characterization

The study of the luminescent behavior of 5-(4-nitrobenzylidene)barbituric acid is crucial to understanding its potential as a functional material. This section explores its fluorescence characteristics and the phenomenon of aggregation-induced emission.

Derivatives of benzylidene barbituric acid are known to exhibit fluorescence. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic and photophysical properties of the molecule. While specific emission data for 5-(4-nitrobenzylidene)barbituric acid is not extensively documented in publicly available research, studies on analogous compounds with electron-donating groups, such as dimethylamino or methoxy (B1213986) substituents, have shown tunable emission colors ranging from green to red. nih.govqnl.qa It is theorized that the nitro group in 5-(4-nitrobenzylidene)barbituric acid would likely lead to different emission characteristics, potentially shifting the fluorescence spectrum. Further experimental investigation is required to fully characterize its specific emission maxima, quantum yield, and Stokes shift.

A significant area of interest for barbituric acid derivatives is the phenomenon of Aggregation-Induced Emission (AIE). In contrast to many conventional fluorescent dyes that experience quenching in the aggregated or solid state, AIE-active molecules exhibit enhanced fluorescence emission upon aggregation. This property is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which minimizes non-radiative decay pathways. nih.gov

Research on various barbituric acid derivatives has demonstrated their AIE activity. nih.govnih.gov These molecules are typically weakly emissive in dilute solutions but become highly fluorescent in aggregated forms, such as in poor solvents or in the solid state. nih.gov While direct AIE studies on 5-(4-nitrobenzylidene)barbituric acid are limited, the general structural motif suggests it may also exhibit AIE properties. The electron-withdrawing nature of the nitro group could influence the intermolecular interactions that drive aggregation and subsequent emission enhancement.

Table 1: Aggregation-Induced Emission Characteristics of Selected Barbituric Acid Derivatives

| Compound | Substituent Group | Emission Color in Aggregated State |

|---|---|---|

| 5-(4'-dimethylaminobenzylidene) barbituric acid | Dimethylamino | Red |

| 5-(4'-methoxybenzylidene) barbituric acid | Methoxy | Green |

This table is provided for illustrative purposes based on available literature for analogous compounds and highlights the need for specific research on the nitro derivative.

Optoelectronic Properties Investigation

The optoelectronic properties of organic molecules like 5-(4-nitrobenzylidene)barbituric acid are fundamental to their application in electronic devices. Computational studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are valuable tools for predicting and understanding these properties. Such studies can provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for determining the electronic band gap and charge transport characteristics of the material. For nitro-substituted compounds, in particular, theoretical calculations can elucidate the impact of the electron-withdrawing group on the molecule's electronic structure and potential for charge transfer. qnl.qa

Development of Chemosensors and Molecular Probes

Barbituric acid derivatives have shown promise in the development of chemosensors and molecular probes. Their ability to interact with specific analytes through mechanisms like hydrogen bonding or electrostatic interactions, coupled with a corresponding change in their photophysical properties (e.g., fluorescence quenching or enhancement), makes them suitable candidates for sensing applications. For instance, barbituric acid-based fluorescent probes have been utilized for the detection of various substances. nih.gov The presence of the nitro group in 5-(4-nitrobenzylidene)barbituric acid could potentially make it a candidate for sensing electron-rich species or for participating in specific anion recognition.

Self-Assembling Material Investigations

The capacity of molecules to self-assemble into well-defined supramolecular structures is a key area of material science research. The structure of 5-(4-nitrobenzylidene)barbituric acid, with its potential for hydrogen bonding via the barbituric acid moiety and π-π stacking interactions from the aromatic rings, suggests a predisposition for self-assembly. The specific morphology and properties of these self-assembled structures would be influenced by factors such as solvent, temperature, and concentration. Understanding and controlling the self-assembly of this compound could lead to the fabrication of novel materials with tailored optical and electronic properties.

Applications in Organic Light-Emitting Diodes (OLEDs) Research

The development of efficient light-emitting materials is a cornerstone of OLED technology. Molecules exhibiting strong solid-state fluorescence are particularly desirable for use as emitters in OLEDs. Given the potential for AIE in barbituric acid derivatives, there is a theoretical basis for exploring their application in OLEDs. The AIE phenomenon helps to overcome the common issue of aggregation-caused quenching in the solid-state emissive layers of OLEDs. While research into the application of 5-(4-nitrobenzylidene)barbituric acid in OLEDs is not yet established, the broader class of AIE-active barbiturates represents a promising avenue for future investigation in this field.

Chemical Transformations and Advanced Derivative Synthesis

Utilization as Key Intermediates in Heterocyclic Synthesis

The electron-withdrawing nature of the 4-nitrophenyl group makes the exocyclic double bond of 5-(4-nitrobenzylidene)barbituric acid highly susceptible to nucleophilic attack. This property is extensively exploited in multicomponent reactions and cyclization strategies to construct fused heterocyclic scaffolds, which are of significant interest in medicinal and materials chemistry.

5-(4-Nitrobenzylidene)barbituric acid is a key intermediate in the synthesis of pyrano[2,3-d]pyrimidine derivatives. These compounds are typically prepared through a one-pot, three-component reaction involving 4-nitrobenzaldehyde (B150856), barbituric acid, and an active methylene (B1212753) compound, most commonly malononitrile. nih.govnih.gov

The reaction proceeds through an initial Knoevenagel condensation between 4-nitrobenzaldehyde and barbituric acid to form 5-(4-nitrobenzylidene)barbituric acid in situ. This intermediate then undergoes a Michael addition reaction with the carbanion generated from malononitrile. The resulting adduct subsequently undergoes intramolecular cyclization and tautomerization to yield the final pyrano[2,3-d]pyrimidine product. nih.gov Various catalysts have been employed to facilitate this reaction, enhancing yields and reducing reaction times.

| Catalyst | Solvent/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) | Solvent-free, 140°C | 15 min | 94 | nih.gov |

| Dibutylamine (DBA) | Aqueous Ethanol (B145695), Reflux | 2.5 h | 92 | |

| Potassium Alum | Water, 60°C | 25 min | 91 | rasayanjournal.co.in |

| Copper oxide nanoparticles | Solvent-free, RT | 15 min | 92 | isca.me |

The resulting compound is 7-amino-5-(4-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile. The electron-withdrawing nitro group at the 4-position of the phenyl ring generally leads to high yields in these reactions. nih.gov

The reaction of 5-arylidene barbiturates with hydrazine (B178648) hydrate (B1144303) is a potential route for the synthesis of pyrazolo-fused pyrimidine (B1678525) systems. The expected pathway would involve the nucleophilic attack of hydrazine at the exocyclic double bond or at a carbonyl group, followed by cyclization to form a pyrazolo[3,4-d]pyrimidine core.

However, research has revealed an anomalous outcome for this reaction. When 5-arylidene barbiturates, including the 4-nitro derivative, are treated with hydrazine hydrate, the expected pyrazole-fused pyrimidines are not formed. Instead, the reaction yields benzalazines as the major product in high yields (70-90%). researchgate.net This unusual result indicates that the barbituric acid ring undergoes cleavage during the reaction, with the arylidene moiety being released to react with hydrazine, forming the corresponding azine. This finding is significant as it highlights an unexpected reaction pathway and provides a novel method for synthesizing symmetrical azines from 5-arylidene barbiturates. researchgate.net

5-(4-Nitrobenzylidene)barbituric acid serves as a precursor for the synthesis of more complex fused systems like pyrido[2,3-d]pyrimidines, specifically the pyrido[2,3-d:6,5-d']dipyrimidine scaffold. These structures are typically assembled via a multicomponent reaction.

In a common approach, an aromatic aldehyde (4-nitrobenzaldehyde), two equivalents of barbituric acid, and an ammonia (B1221849) source such as ammonium (B1175870) acetate (B1210297) are reacted together in a one-pot synthesis. nih.govorgchemres.org The mechanism involves the initial formation of the 5-(4-nitrobenzylidene)barbituric acid intermediate. A second molecule of barbituric acid reacts with ammonia to form an enamine intermediate. A subsequent Michael addition occurs between the enamine and the 5-(4-nitrobenzylidene)barbituric acid, followed by cyclization and dehydration to construct the central pyridine (B92270) ring, resulting in the fused tricyclic pyridodipyrimidine system. nih.gov Various green and efficient catalytic systems, including nano-CuFe2O4 and 1,4-diazabicyclo[2.2.2]octane (DABCO)-based catalysts, have been developed to promote this transformation, often providing excellent yields in short reaction times. nih.gov

The synthesis of a benzisoxazole ring system via reductive intramolecular heterocyclization requires a specific structural arrangement: a nitro group positioned ortho to a side chain that can participate in the cyclization. Classic examples include the reduction of o-nitrobenzaldehydes or o-nitrophenyl ketones.

In the case of 5-(4-nitrobenzylidene)barbituric acid, the nitro group is located on the para-position of the benzylidene ring. This ring is not fused to the barbituric acid moiety, and there is no ortho-substituent available to facilitate the necessary ring closure onto the reduced nitro (e.g., amino or hydroxylamino) group. Therefore, a direct reductive intramolecular heterocyclization to form a benzisoxazole derivative is not a chemically feasible or reported transformation for this compound. The structural requirements for this specific type of cyclization are not met by the molecule's architecture.

The Knoevenagel condensate, 5-(4-nitrobenzylidene)barbituric acid, is a valuable precursor for synthesizing pyrimido[5,4-c]quinoline derivatives. This transformation can be achieved through a thermal condensation reaction with substituted aromatic amines.

Drawing from established methodologies, the synthesis involves fusing 5-(4-nitrobenzylidene)barbituric acid with an aromatic amine, such as a sulfanilamide (B372717) derivative, in a sealed tube at high temperatures (e.g., 170–212 °C). researchgate.net The proposed mechanism involves a nucleophilic attack by the aromatic amine on the exocyclic double bond of the barbituric acid derivative, followed by an intramolecular cyclization and subsequent aromatization to form the fused quinoline (B57606) ring. This method provides a direct route to highly functionalized pyrimidoquinoline scaffolds, which are important in medicinal chemistry. researchgate.netbenthamscience.com

Role as Organic Oxidizers and Redox Coenzymes Models

Beyond their role as synthetic intermediates, 5-arylidene barbituric acid derivatives, particularly those bearing electron-withdrawing groups like the 4-nitro substituent, exhibit significant oxidizing properties. They can function as effective organic oxidants in various chemical transformations.

Research has demonstrated that 5-arylidene-1,3-dimethylbarbituric acids can efficiently oxidize both alkane- and benzene-thiols to their corresponding disulfides under neutral conditions. capes.gov.brcapes.gov.br In this redox reaction, the 5-arylidene barbituric acid is concomitantly reduced to its dihydro derivative, 5-(4-nitrobenzyl)-1,3-dimethylbarbituric acid. capes.gov.br The strong electron-withdrawing effect of the 4-nitro group enhances the electrophilicity of the exocyclic double bond, making the compound a more potent oxidizing agent.

The structural similarity of the barbituric acid core to the pyrimidine-dione portion of flavin coenzymes (like FAD and FMN) has led to the investigation of these compounds as models for redox coenzymes. isca.menih.gov Studies have shown that 5-arylidene barbituric acid derivatives can perform mild oxidation of allylic and benzylic alcohols, mimicking the biological function of flavoenzymes. isca.me The ability of these compounds to facilitate oxidation-reduction reactions by accepting two electrons and a proton highlights their potential as simple, synthetic analogues for studying the mechanisms of flavin-dependent enzymes.

Synthesis of Metal Complexes and Coordination Chemistry Studies

The coordination chemistry of 5-(4-nitrobenzylidene)barbituric acid and its derivatives has garnered interest due to the versatile coordination modes offered by the ligand and the potential applications of the resulting metal complexes in various fields, including catalysis and materials science. These compounds can act as versatile ligands, coordinating with a range of metal ions to form stable complexes with diverse structural and electronic properties.

The synthesis of metal complexes with 5-arylidene barbituric acid derivatives, including the nitro-substituted variant, is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent. The reaction often involves refluxing the components to facilitate complex formation. The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex. In many cases, the presence of a base, such as an ammonia solution, is employed to deprotonate the barbituric acid moiety, facilitating its coordination to the metal center.

Studies on related 5-arylidene barbituric acid derivatives have shown that these ligands can coordinate to metal ions such as copper(II), manganese(II), and nickel(II). The coordination typically occurs through the oxygen atoms of the barbiturate (B1230296) ring, which can act as a bidentate or bridging ligand. The nitro group in the 5-(4-nitrobenzylidene) moiety can also potentially participate in coordination, although this is less common.

The characterization of these metal complexes is carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a crucial tool for determining the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=O and N-H groups of the barbituric acid ring upon complexation provide evidence of their involvement in bonding to the metal ion. Electronic spectroscopy (UV-Vis) provides information about the geometry of the metal complexes. The appearance of new absorption bands, particularly in the visible region, can be attributed to d-d electronic transitions of the metal ion, which are characteristic of the coordination environment.

Job's method of continuous variation and the mole ratio method are often employed to determine the stoichiometry of the metal-ligand complexes in solution. For 5-arylidene barbituric acid derivatives, a metal-to-ligand ratio of 1:2 is commonly observed, suggesting the coordination of two ligand molecules to one metal center.

The following table summarizes the types of metal complexes formed with 5-arylidene barbituric acid derivatives, providing insights into the potential coordination behavior of 5-(4-nitrobenzylidene)barbituric acid.

| Metal Ion | Ligand Type | Observed Stoichiometry (Metal:Ligand) | Reference |

| Manganese(II) | 5-Arylidene Barbituric acid derivative | 1:2 | |

| Copper(II) | 5-Arylidene Barbituric acid derivative | Not specified | |

| Nickel(II) | 5-Arylidene Barbituric acid derivative | Not specified |

Further research, including single-crystal X-ray diffraction studies, would provide more definitive structural information, such as bond lengths, bond angles, and the precise coordination geometry of metal complexes of 5-(4-nitrobenzylidene)barbituric acid.

Structure Activity/property Relationship Sar/spr Studies

Influence of Substituents on Synthetic Efficiency and Reaction Pathways

The primary route for synthesizing 5-(4-Nitrobenzylidene)barbituric acid and its derivatives is the Knoevenagel condensation. This reaction involves the condensation of an aromatic aldehyde (in this case, 4-nitrobenzaldehyde) with a compound containing an active methylene (B1212753) group (barbituric acid). The efficiency and pathway of this reaction are highly dependent on the nature of the substituents on the aromatic aldehyde and the reaction conditions employed.

The presence of the electron-withdrawing nitro group (-NO₂) at the para-position of the benzaldehyde (B42025) ring activates the carbonyl carbon towards nucleophilic attack by the carbanion of barbituric acid. This activation generally leads to higher yields and faster reaction rates compared to benzaldehydes with electron-donating groups.

Research has explored various catalytic systems and conditions to optimize the synthesis of 5-arylidene barbituric acid derivatives, demonstrating the impact of reaction pathways on efficiency. Green chemistry approaches, such as solvent-free grinding and the use of reusable catalysts, have proven effective. rsc.org For instance, using sodium acetate (B1210297) as a catalyst under solvent-free grinding conditions provides a mild, efficient, and environmentally friendly protocol for this synthesis. Similarly, the use of heterogeneous catalysts like copper oxide nanoparticles under solvent-free conditions has been shown to result in high yields in short reaction times.

The choice of catalyst and solvent system significantly influences the reaction efficiency for various substituted benzaldehydes.

Table 1: Effect of Catalyst and Conditions on the Synthesis of 5-Aryl(id)ene Barbituric Acids

Correlation of Molecular Structure with Photophysical Characteristics

The photophysical properties of 5-benzylidene barbituric acid derivatives are dictated by the electronic interplay between the barbituric acid ring and the substituted benzylidene moiety. These molecules often exhibit intramolecular charge-transfer (ICT) characteristics, behaving as push-pull systems where the barbituric acid acts as the electron acceptor. nih.govnih.gov

In 5-(4-Nitrobenzylidene)barbituric acid, both the barbituric acid and the 4-nitrobenzylidene groups are electron-withdrawing, which influences its absorption spectrum. UV-Vis spectral analysis in DMSO shows that 5-(4-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has absorption bands (λmax) at 211 nm, 250 nm, and 312 nm, which are attributed to π → π* and n→π* electronic transitions. jetir.org